Corycavidine

Description

Classification and Structural Context within Isoquinoline (B145761) Alkaloids

Corycavidine is categorized as a protopine-type alkaloid, a specific subgroup of the isoquinoline alkaloid family. nih.gov

Protopine (B1679745) alkaloids are distinguished by their unique ten-membered heterocyclic ring system which contains a tertiary nitrogen and a carbonyl group. researchgate.net Protopine itself is a well-known example of this class and is found in plants of the Papaveraceae family. journaljpri.com this compound shares this fundamental protopine skeleton.

The biosynthesis of isoquinoline alkaloids in plants involves a complex network of interconnected pathways, positioning protopine-type alkaloids like this compound in close relation to other classes, notably protoberberine and aporphine (B1220529) alkaloids.

Protoberberine alkaloids are considered precursors in the biosynthesis of protopine alkaloids. acs.org The transformation from a protoberberine to a protopine structure involves the cleavage of the C-N bond in the protoberberine nucleus and the subsequent formation of the characteristic ten-membered ring of the protopines.

Aporphine alkaloids, another major class of isoquinoline alkaloids, also share a common biosynthetic origin with protopines and protoberberines from the precursor (S)-reticuline. nih.gov While structurally distinct with their tetracyclic ring system, the biosynthetic pathways leading to these different alkaloid classes are often concurrently active within the same plant species.

Table 1: Key Isoquinoline Alkaloid Classes and their Relationship

| Alkaloid Class | Core Structure | Biosynthetic Relationship to this compound | Key Examples |

| Protopine | Ten-membered heterocyclic ring | This compound is a member of this class. | Protopine, Allocryptopine |

| Protoberberine | Tetracyclic isoquinoline system | Precursors to protopine alkaloids. acs.org | Berberine (B55584), Coptisine |

| Aporphine | Tetracyclic ring system | Share a common biosynthetic precursor. nih.gov | Nantenine, Corytuberine |

Historical Context of Isolation and Identification of this compound

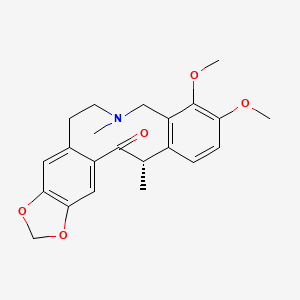

The isolation and structural elucidation of this compound have been achieved through modern analytical techniques. The precise chemical structure of this compound, formally named 5,7,8,15-tetrahydro-3,4-dimethoxy-6,15-dimethyl- acs.orgoup.combenzodioxolo[5,6-e] semanticscholar.orgbenzazecin-14(6H)-one, has been determined using methods such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. oup.com These techniques have provided a detailed three-dimensional understanding of its molecular architecture. oup.com

Botanical Sources of this compound (e.g., Corydalis species, Hedyotis corymbosa)

This compound has been isolated from several plant species, most notably from the genus Corydalis and the species Hedyotis corymbosa.

The genus Corydalis, belonging to the Papaveraceae family, is a rich source of various isoquinoline alkaloids. wikipedia.org Corydalis cava is a species within this genus that has been specifically identified to contain this compound. researchgate.netgrafiati.com

Hedyotis corymbosa, also known as Oldenlandia corymbosa, is a herbaceous plant from the Rubiaceae family. semanticscholar.org Phytochemical studies of this plant have confirmed the presence of this compound among its various constituents. semanticscholar.org

Table 2: Botanical Sources of this compound

| Plant Species | Family | Common Name | Alkaloids Identified |

| Corydalis cava | Papaveraceae | Hollowroot | This compound, Bulbocapnine, Coptisine, Protopine researchgate.netnih.gov |

| Hedyotis corymbosa | Rubiaceae | Diamond Flower | This compound, Protopine, various phenolic acids semanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-7,8-dimethoxy-3,11-dimethyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-13-15-5-6-18(25-3)22(26-4)17(15)11-23(2)8-7-14-9-19-20(28-12-27-19)10-16(14)21(13)24/h5-6,9-10,13H,7-8,11-12H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAXYDGEEARNTF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-93-7 | |

| Record name | Corycavidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYCAVIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6WZ134DB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Biosynthesis of Corycavidine

Precursor Pathways and Enzymatic Transformations

The biosynthetic journey to corycavidine commences with the aromatic amino acid L-tyrosine, which undergoes a series of enzymatic modifications to form the core isoquinoline (B145761) scaffold.

The biosynthesis of all benzylisoquinoline alkaloids, including this compound, originates from L-tyrosine. Through the action of tyrosine decarboxylase, L-tyrosine is converted to tyramine (B21549). Simultaneously, L-tyrosine can be hydroxylated to L-DOPA (3,4-dihydroxyphenylalanine), which is then decarboxylated to dopamine (B1211576). Both tyramine and dopamine serve as crucial building blocks. The condensation of dopamine with 4-hydroxyphenylacetaldehyde (derived from tyrosine) leads to the formation of (S)-norcoclaurine, the first committed intermediate in the BIA pathway.

A series of subsequent reactions involving O-methylation and N-methylation, catalyzed by specific methyltransferases, and hydroxylation reactions mediated by cytochrome P450 enzymes, convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. mdpi.comscispace.com (S)-reticuline stands as a central precursor for a vast diversity of isoquinoline alkaloids. mdpi.comscispace.com

From the central intermediate (S)-reticuline, the pathway to this compound proceeds through the formation of a protoberberine scaffold. A key enzyme, the berberine (B55584) bridge enzyme (BBE), catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine, the first protoberberine alkaloid in this pathway. frontiersin.orgnih.gov

(S)-scoulerine then undergoes further modifications, including methylation and the formation of a methylenedioxy bridge, to yield other protoberberine alkaloids. From these protoberberine intermediates, the pathway can lead to the formation of protopine-type alkaloids. Protopine (B1679745) is a known intermediate in the biosynthesis of other classes of isoquinoline alkaloids, such as benzophenanthridines. While the precise enzymatic steps are not fully elucidated for all pathways, it is understood that protopine can be formed from protoberberine precursors. The subsequent conversion of a protopine-type intermediate is thought to lead to the formation of this compound, although the specific enzymatic reactions catalyzing this final step are still under investigation.

The biosynthesis of this compound is dependent on the coordinated action of several classes of enzymes:

Methyltransferases: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are crucial for the modification of the isoquinoline skeleton. For instance, the conversion of (S)-norcoclaurine to (S)-reticuline involves multiple methylation steps.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are vital for hydroxylation and other oxidative reactions in the BIA pathway. nih.gov A key step, the 3'-hydroxylation of (S)-N-methylcoclaurine, is catalyzed by a CYP enzyme. Furthermore, cytochrome P450 enzymes, such as those from the CYP82 family, are known to be involved in the metabolism of protopine, catalyzing hydroxylations that lead to further structural diversification. nih.gov

Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase is a pivotal enzyme that forms the characteristic protoberberine scaffold from (S)-reticuline. frontiersin.orgnih.gov

Oxidoreductases: Various oxidoreductases are involved in the modification of intermediates throughout the pathway.

Recent transcriptomic and metabolomic studies in Corydalis yanhusuo have identified numerous candidate genes encoding these enzymes, providing a genetic basis for the biosynthesis of the alkaloids found in this species, including protoberberine and protopine types. kyoto-u.ac.jp

Stereochemical Aspects of Biosynthesis

The biosynthesis of this compound is a highly stereospecific process. The initial formation of the isoquinoline skeleton results in the (S)-enantiomer of norcoclaurine, and this stereochemistry is maintained through to the central intermediate, (S)-reticuline.

The berberine bridge enzyme (BBE) exhibits strict stereoselectivity, acting exclusively on (S)-reticuline to produce (S)-scoulerine. This enzymatic control ensures the correct stereochemical configuration of the protoberberine core, which is essential for the subsequent formation of this compound and related alkaloids. The stereochemistry of the enzymatic reactions that follow the formation of (S)-scoulerine and lead to this compound is an area of ongoing research.

Regulation of this compound Biosynthesis in Medicinal Plants

The production of this compound and other benzylisoquinoline alkaloids in plants is tightly regulated at the genetic level and is influenced by developmental and environmental cues. The expression of the biosynthetic genes is often tissue-specific and can be induced by signaling molecules such as jasmonates. mdpi.com

Transcriptional regulation plays a key role in controlling the flux through the BIA pathway. Several families of transcription factors, including WRKY, bHLH (basic helix-loop-helix), and AP2/ERF (APETALA2/ethylene-responsive factor), have been identified as regulators of alkaloid biosynthesis in various plant species. In Corydalis species, studies have shown that the expression of key biosynthetic genes, such as those encoding BBE and various methyltransferases, is upregulated during certain developmental stages, such as bulb expansion, correlating with an increase in alkaloid accumulation. kyoto-u.ac.jp This coordinated regulation ensures that the production of these specialized metabolites occurs at the appropriate time and in the correct tissues.

Iii. Chemical Synthesis and Derivatization of Corycavidine Analogs for Research

Strategies for De Novo Chemical Synthesis of Corycavidine and its Enantiomers

The total synthesis of protoberberine alkaloids like this compound has evolved from classical cyclization methods to more modern, modular, and efficient catalytic strategies. These approaches provide access to the core scaffold and allow for the synthesis of specific enantiomers, which is often critical for biological activity.

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials, which guides the design of a synthetic pathway. amazonaws.com For the protoberberine scaffold of this compound, the primary retrosynthetic disconnections typically involve breaking the bonds that form the B and C rings of the tetracyclic system.

A common strategy involves disconnecting the C-ring, simplifying the tetracycle to a 1-benzyl-tetrahydroisoquinoline intermediate. This intermediate can be formed from a β-phenylethylamine and a phenylacetic acid derivative. The key forward reaction to form the tetracyclic core from this intermediate is often an intramolecular cyclization, such as the Pictet-Spengler or Bischler-Napieralski reaction, which forms the crucial "berberine bridge" carbon. nih.gov

Another powerful retrosynthetic approach simplifies the molecule to two main fragments: an isoquinoline (B145761) or isoquinolone core and a separate aromatic ring that will become Ring D. nih.govacs.org This modular approach allows for greater flexibility in introducing various substituents on both fragments, making it highly valuable for creating a library of analogs.

Key Retrosynthetic Disconnections for the Protoberberine Core:

| Disconnection Strategy | Key Intermediate | Corresponding Forward Reaction |

| Classical Cyclization | 1-Benzyl-tetrahydroisoquinoline | Pictet-Spengler or Bischler-Napieralski Cyclization |

| Modular Coupling | Isoquinoline/Isoquinolone + Aryl Halide/Boronic Ester | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) |

| Annulation | Dihydroisoquinoline + o-tolyl derivative | Anionic addition followed by cyclization |

These strategies must account for the specific substitution pattern of this compound (methoxy and methylenedioxy groups) and the stereocenter at the C-13a position. Enantioselective synthesis can be achieved by using chiral auxiliaries, asymmetric catalysts, or enantiopure starting materials to control the stereochemistry during key bond-forming steps. nih.gov

Research into the synthesis of protoberberine alkaloids has led to the development of several innovative methodologies that offer improvements in efficiency, modularity, and substrate scope. These methods, while often demonstrated on related alkaloids like berberine (B55584) or palmatine, are directly applicable to the synthesis of this compound.

One significant advancement is the use of palladium-catalyzed reactions to construct the core structure. A concise synthesis of berberine was achieved using a palladium-catalyzed enolate arylation to form the isoquinoline core, offering a highly modular route that allows for rapid synthesis of various analogs by simply changing the coupling partners. nih.gov This method avoids harsh conditions often associated with classical electrophilic aromatic substitution reactions. nih.gov

More recently, a rhodium(III)-catalyzed oxidative C-H functionalization strategy has been developed. acs.org This approach combines silyl (B83357) enol ethers with hydroxamic esters to produce substituted isoquinolones, which are then converted to the protoberberine core through a novel anionic aza-6π-electrocyclization. acs.org A key advantage of this strategy is its exceptional modularity, enabling derivatization of all four rings of the scaffold, which is ideal for generating diverse analogs for biological screening. acs.org

Other notable modern strategies include:

Stevens Rearrangement: A method utilizing the rearrangement of ammonium (B1175870) ylides to construct the tetracyclic system from a tetrahydroisoquinoline precursor. nih.gov

Annulation of Isoquinolines: The addition of lithiated o-tolyl derivatives to 3,4-dihydroisoquinolines provides a direct route to 8-oxoprotoberberines, which can be further reduced to the desired tetracyclic core. researchgate.net

Table of Modern Synthetic Methodologies for Protoberberine Scaffolds:

| Methodology | Key Reaction Type | Primary Advantage | Reference |

|---|---|---|---|

| Palladium-Catalyzed Enolate Arylation | Cross-Coupling | High efficiency and modularity for Rings C and D. | nih.gov |

| Rhodium-Catalyzed C-H Functionalization | C-H Activation / Electrocyclization | Allows for modification of all four rings (A, B, C, D). | acs.org |

| Stevens Rearrangement Cascade | Ylide Rearrangement | One-pot cascade potential for rapid assembly. | nih.gov |

| Lithiated Toluamide-Benzonitrile Cycloaddition | Anionic Cycloaddition | Efficient one-pot construction of the isoquinolone core. | koreascience.kr |

Laboratory Derivatization and Chemical Modification for Structure-Activity Relationship Studies

Once a viable synthetic route to the core this compound structure is established, chemical derivatization becomes essential for conducting structure-activity relationship (SAR) studies. SAR studies involve systematically modifying the molecule's structure to identify which chemical features are critical for its biological activity. This knowledge is invaluable for designing more potent and selective analogs.

For this compound, key sites for modification include:

Ring A Substituents: The methylenedioxy group can be opened to form catechol (dihydroxy) derivatives or modified to other acetals.

Ring D Substituents: The two methoxy (B1213986) groups are common targets for modification. They can be demethylated to form hydroxyl groups, which can then be re-alkylated to produce longer-chain ether analogs (e.g., ethoxy, propoxy).

The Tetracyclic Core: The nitrogen atom can be quaternized, or the rings can be modified to alter their planarity and conformation. Modifications at the C-13 position have also been explored in related alkaloids. nih.gov

The goal of these modifications is to probe the importance of factors such as hydrogen bonding capacity (by converting methoxy groups to hydroxyls), steric bulk, and electronic properties on the interaction of this compound with its biological targets. The modular synthetic strategies described previously are particularly well-suited for SAR studies, as they allow for the targeted introduction of diverse functional groups on different parts of the molecule. acs.org

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a biological system or to elucidate the mechanism of a chemical reaction. wikipedia.org By replacing one or more atoms in this compound with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), researchers can monitor the compound's metabolism, identify its binding partners, and probe enzymatic mechanisms. nih.govresearchgate.net

The synthesis of isotopically labeled this compound is most effectively achieved through de novo total synthesis, using starting materials that already contain the desired isotope. researchgate.net For example:

¹³C or ¹⁴C Labeling: To trace the metabolic fate of the carbon skeleton, a synthesis could employ a ¹³C- or ¹⁴C-labeled benzaldehyde (B42025) or phenylethylamine derivative as a precursor for one of the aromatic rings.

²H (Deuterium) Labeling: Introducing deuterium (B1214612) at specific positions can help determine reaction mechanisms through the kinetic isotope effect (KIE). nih.gov For instance, deuterating the methoxy groups could help clarify their role in metabolic pathways involving demethylation.

¹⁵N Labeling: Replacing the natural abundance ¹⁴N with ¹⁵N would allow for specialized NMR studies to probe the nitrogen's environment and interactions within a biological target.

These labeled analogs are indispensable tools for pharmacology and biochemistry, providing detailed insights that are often impossible to obtain through other methods.

Table of Isotopic Labeling Applications for this compound Research:

| Isotope | Detection Method | Potential Application |

|---|---|---|

| ²H (Deuterium) | Mass Spectrometry, NMR Spectroscopy | Studying kinetic isotope effects in enzymatic metabolism; metabolic stability assessment. |

| ¹³C | NMR Spectroscopy, Mass Spectrometry | Metabolic flux analysis; structural studies of drug-target complexes. |

| ¹⁴C | Radiodetection (e.g., Scintillation Counting) | Tracing absorption, distribution, metabolism, and excretion (ADME) pathways. |

| ¹⁵N | NMR Spectroscopy, Mass Spectrometry | Probing the nitrogen's electronic environment and its role in binding interactions. |

Iv. Structural Elucidation and Conformational Analysis of Corycavidine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the structure of organic compounds by providing detailed information about their constituent atoms, functional groups, and connectivity. Corycavidine's structure has been confirmed through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is paramount in structural determination, offering insights into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. Studies on this compound have utilized both ¹H and ¹³C NMR to assign specific signals to protons and carbons, thereby confirming the presence and arrangement of various structural motifs.

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (coupling constants). For this compound, ¹H NMR data helps in identifying aromatic protons, methoxy (B1213986) groups, and protons adjacent to heteroatoms or carbonyl groups. Specific assignments, often aided by 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are crucial for confirming the connectivity and stereochemistry. For instance, proton signals in the aromatic region and those associated with the isoquinoline (B145761) core are key identifiers.

¹³C NMR Spectroscopy: Reveals the number of distinct carbon environments in the molecule. ¹³C NMR, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, distinguishes between different types of carbon atoms, such as quaternary carbons, CH, CH₂, and CH₃ groups. The chemical shifts of carbons in this compound, particularly those in aromatic rings, carbonyl groups, and those bearing methoxy substituents, are diagnostic for its structure.

While specific detailed spectral assignments for this compound from the provided search results are limited to a single study that appears to describe quercetin's NMR data alongside this compound, it indicates the standard application of these techniques. The molecular formula C₂₂H₂₅NO₅, with a molecular weight of 383.4 g/mol , is consistent with the expected complexity of this compound. semanticscholar.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) confirms its molecular formula and mass. Fragmentation patterns, resulting from the breakdown of the molecular ion, can reveal the presence of specific substructures or functional groups.

The molecular formula of this compound is C₂₂H₂₅NO₅, corresponding to a molecular weight of 383.4 g/mol . semanticscholar.orgnih.gov One study reported a parent molecular ion [M]⁺ peak at m/z 383.4, which aligns with this molecular formula. semanticscholar.org While detailed fragmentation pathways for this compound are not extensively detailed in the provided snippets, MS is a standard technique for confirming the identity and purity of isolated compounds. niscpr.res.inniscair.res.inresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

Characteristic IR absorption bands for this compound would typically include those for:

O-H stretching: Indicative of hydroxyl groups, often appearing as a broad band around 3200-3600 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are typically below 3000 cm⁻¹.

C=O stretching: The carbonyl group, if present, would show a strong absorption band in the 1650-1750 cm⁻¹ region. adpcollege.ac.iniitd.ac.inwpmucdn.comspectroscopyonline.com

C=C stretching: Aromatic rings usually exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ range. semanticscholar.org

A study mentions IR (KBr, ν, cm⁻¹) data with a band at 1656 cm⁻¹ (C-O) and 1443 cm⁻¹ (C=C), which are consistent with functional groups expected in such alkaloids. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions within a molecule, particularly those involving π electrons in conjugated systems. The absorption maxima (λmax) and their intensities provide information about the chromophores present.

This compound, containing aromatic rings and potentially conjugated systems, would exhibit characteristic UV-Vis absorption. One study reports a λmax of 340.8 nm for a compound identified as this compound, suggesting the presence of a significant conjugated system. semanticscholar.org UV-Vis spectroscopy is often used in conjunction with other methods for compound identification and purity assessment. niscpr.res.inniscair.res.inoecd.orgoecd.org

X-Ray Crystallography for Solid-State Structure Determination

A study has reported the X-ray crystal structure determination for this compound. oup.comresearcher.life This technique has confirmed the solid-state structure of this compound, revealing its molecular packing and conformation in the crystalline state. oup.comresearcher.lifewikipedia.organton-paar.com The analysis of crystal structures can also reveal different stable conformations that the molecule adopts, which may persist in solution. researcher.life The Cambridge Structural Database (CSD) lists a CCDC Number (140360) associated with this compound's crystal structure, indicating that such data is available. nih.gov

Solution Conformation Analysis and Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, understanding its conformation and dynamics in solution is crucial for its biological activity. Techniques like NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) spectroscopy, and computational methods are employed for this purpose.

Studies have investigated the conformational preferences of this compound in solution. oup.comresearcher.liferesearcher.life Energy calculations, in conjunction with NMR data, have indicated that this compound can adopt two stable conformations, which are also observed in the crystalline state. researcher.life These analyses help in understanding how the molecule behaves in a biological environment and how its flexibility might influence its interactions. oup.comnih.gov The identification of specific NOE correlations in NMR experiments can provide direct evidence for spatial proximity between atoms, thus helping to define the molecule's three-dimensional structure in solution. oup.comnih.govemerypharma.com

Computational Chemistry and Energy Calculations for Conformational Studies

Computational chemistry offers powerful tools to explore the "conformational space" of a molecule, identifying its most stable three-dimensional arrangements. This process is crucial for understanding how a molecule’s shape influences its properties.

Methodologies Employed:

Molecular Mechanics (MM): This approach models atoms as spheres connected by springs, using classical physics to calculate potential energy based on bond lengths, bond angles, torsional angles, and non-bonded interactions. MM is computationally less intensive, making it suitable for exploring a wide range of conformations. taltech.eesapub.org

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate, albeit computationally demanding, description of electronic structure and energies. DFT calculations, often employing specific functionals (e.g., B3LYP) and basis sets, are used to optimize the geometries of potential conformers to their lowest energy states on the Potential Energy Surface (PES). taltech.eeumanitoba.ca

Conformational Landscape Exploration: The process typically begins with generating a diverse set of initial molecular geometries, often through systematic sampling of rotatable bonds. These geometries are then subjected to energy minimization using MM or QM methods to locate local energy minima, representing stable conformers. The relative energies of these conformers are calculated, allowing researchers to identify the most stable forms and estimate their populations at a given temperature, often using Boltzmann distribution principles. taltech.eesapub.org

While specific computational data for this compound was not detailed in the reviewed literature, studies on its structural and physicochemical properties have been indicated, suggesting that such analyses are indeed performed. researcher.liferesearchmap.jp An illustrative example of how such data might be presented for this compound is shown below.

Illustrative Data Table 1: Hypothetical Conformational Energies of this compound

| Conformer ID | Key Dihedral Angle (e.g., C-C-C-C) | Relative Energy (kcal/mol) | Description of Conformation |

| Conformer A | 180° | 0.0 | Most stable (e.g., chair-like) |

| Conformer B | 60° | 2.5 | Slightly distorted |

| Conformer C | -60° | 3.1 | Twisted form |

| Conformer D | 120° | 4.8 | Boat-like |

Note: The data presented in this table is illustrative and based on general principles of conformational analysis. Specific computational data for this compound's conformers would require dedicated studies.

Racemization Phenomena and Enantiomeric Purity Assessment in Research Contexts

Many organic molecules, including potential pharmaceuticals or natural products, possess chiral centers, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemical integrity, or enantiomeric purity, of such compounds is often critical for their activity and safety.

Racemization: Racemization refers to the process by which a pure enantiomer or an enantiomerically enriched sample converts into a racemic mixture (a 50:50 mixture of both enantiomers). This can occur through various chemical pathways, often involving the transient formation of an achiral intermediate or a reversible inversion of configuration at a stereogenic center. Understanding the conditions under which racemization might occur is vital during synthesis, purification, and storage. undip.ac.idwiley.comresearchgate.net

Enantiomeric Purity Assessment: Assessing the enantiomeric purity of a compound is a standard practice in chemical research. Common techniques include:

Chiral Chromatography: Methods such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are widely used to separate enantiomers based on differential interactions with a chiral stationary phase. The ratio of the peak areas provides a direct measure of the enantiomeric excess (ee). researchgate.netnih.gov

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]D) is directly proportional to the enantiomeric excess of the sample. sapub.orgwiley.com

NMR Spectroscopy: Using chiral shift reagents or derivatizing agents can also differentiate enantiomers in NMR spectra, allowing for the determination of their ratio. nih.gov

Research into this compound's stereochemistry would involve employing these methods to determine if it is synthesized as a single enantiomer or a racemate, and to monitor its stereochemical stability.

Illustrative Data Table 2: Hypothetical Enantiomeric Purity Analysis of this compound

| Sample ID | Analytical Method | Enantiomeric Excess (ee, %) | Specific Rotation ([α]D, c=1, solvent) | Notes |

| Coryc-A | Chiral HPLC | 98.5 | +15.2° (e.g., in CHCl₃) | Synthesized sample, high purity |

| Coryc-B | Chiral HPLC | 48.2 | -0.5° (e.g., in CHCl₃) | Sample undergoing racemization study |

| Coryc-C | Polarimetry | 99.1 | +15.5° (e.g., in CHCl₃) | Confirms high purity of Coryc-A |

Note: The data presented in this table is illustrative and based on general principles of enantiomeric purity assessment. Specific analytical data for this compound was not found in the reviewed literature.

V. Preclinical Pharmacological Activities and Molecular Mechanisms of Corycavidine

Cholinesterase Enzyme Inhibition Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine (B1216132) is slowed, thereby increasing its availability in the synaptic cleft and potentially improving cognitive function.

Studies investigating the cholinesterase inhibitory activity of alkaloids from Corydalis cava have identified Corycavidine as an effective inhibitor of butyrylcholinesterase (BuChE). In vitro assays using human plasma BuChE demonstrated that this compound exhibits an IC50 value of 46.2 ± 2.4 µM researchgate.netcuni.cznih.govresearchgate.netthieme-connect.com. While specific mechanistic insights directly detailing this compound's interaction with BuChE are not extensively detailed in the provided literature, general mechanisms for cholinesterase inhibition involve binding to key sites within the enzyme. These sites include the catalytic active site (CAS) and the peripheral aromatic site (PAS), which are crucial for substrate binding and hydrolysis semanticscholar.orgnih.govnih.govmdpi.com. Interactions often involve hydrogen bonding, π-π stacking, and cation-π interactions with specific amino acid residues like tryptophan and tyrosine semanticscholar.orgnih.govnih.govmdpi.commdpi.com.

While this compound demonstrated notable inhibitory activity against BuChE, its modulation of acetylcholinesterase (AChE) appears to be less pronounced. In comparative studies of Corydalis cava alkaloids, (+)-Canadine was identified as the most potent inhibitor of AChE, with an IC50 value of 12.4 ± 0.9 µM researchgate.netcuni.cznih.govresearchgate.netthieme-connect.com. Other isolated alkaloids, including potentially this compound, were considered inactive against AChE, exhibiting IC50 values greater than 100 µM in some assessments researchgate.netcuni.cznih.govresearchgate.netthieme-connect.com. This suggests a degree of selectivity for BuChE over AChE for this compound.

A comparative analysis of alkaloids isolated from Corydalis cava reveals varying degrees of cholinesterase inhibitory activity. This compound's BuChE inhibitory activity (IC50 = 46.2 ± 2.4 µM) places it among the effective inhibitors, alongside (+)-bulbocapnine (IC50 = 67.0 ± 2.1 µM) researchgate.netcuni.cznih.govresearchgate.netthieme-connect.com. In contrast, (+)-Canadaline showed activity against both enzymes, with IC50 values of 20.1 ± 1.1 µM for AChE and 85.2 ± 3.2 µM for BuChE researchgate.netcuni.cznih.govresearchgate.netthieme-connect.com. (+)-Canadine emerged as the most potent AChE inhibitor among the tested compounds researchgate.netcuni.cznih.govresearchgate.netthieme-connect.com. Other alkaloids isolated from the plant were generally found to be inactive (IC50 > 100 µM) against both enzymes researchgate.netcuni.cznih.govresearchgate.netthieme-connect.com.

Antioxidant Activity in Preclinical Models

In Vivo Rodent Model Investigations of Oxidative Stress Mitigation

Studies investigating the antioxidant potential of this compound have utilized rodent models to assess its efficacy in mitigating oxidative stress. Research has indicated that this compound, when administered to experimental rats, demonstrated a significant reduction in lipid peroxidation (LPO) levels in liver homogenates semanticscholar.org. This decrease in LPO is a key indicator of reduced oxidative damage to cellular membranes. While specific details on the models used (e.g., type of induced stress) are not elaborated for this compound in all contexts, the general understanding in rodent models of various conditions, such as epilepsy, is that antioxidants can reverse increased levels of oxidizing agents like malondialdehyde (MDA) and nitric oxide (NO), while restoring endogenous antioxidants like reduced glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) nih.gov.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., CAT, SOD, GSH, LPO)

This compound has been explored for its capacity to modulate endogenous antioxidant enzyme systems. Preclinical studies have shown that this compound can restore the activity of key antioxidant enzymes, including Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH) semanticscholar.org. Concurrently, it has demonstrated an inhibitory effect on lipid peroxidation (LPO), a marker of oxidative damage semanticscholar.org. These findings suggest that this compound enhances the body's natural defense mechanisms against oxidative stress by bolstering the activity of crucial enzymes involved in scavenging reactive oxygen species and preventing cellular damage. The observed modulation of these systems is consistent with the role of antioxidants in maintaining cellular redox homeostasis, which is often compromised in various disease states mdpi.comresearchgate.net.

Table 1: Modulation of Antioxidant Markers by this compound in Rodent Liver Homogenates

| Marker | Effect of this compound | Reference |

| Lipid Peroxidation (LPO) | Decreased | semanticscholar.org |

| Catalase (CAT) | Restored activity | semanticscholar.org |

| Superoxide Dismutase (SOD) | Restored activity | semanticscholar.org |

| Reduced Glutathione (GSH) | Restored activity | semanticscholar.org |

Hepatoprotective Mechanisms in Preclinical Studies

The hepatoprotective effects of this compound have been investigated in preclinical animal models, revealing its potential to mitigate liver injury through various mechanisms.

In animal models of induced liver toxicity, this compound has demonstrated a significant ability to attenuate liver injury biomarkers. Administration of this compound was found to suppress elevated hepatic serum marker enzymes such as aspartate aminotransferase (AST, also known as GOT), alanine (B10760859) aminotransferase (ALT, also known as GPT), cholesterol, and urea. Concurrently, it helped to normalize levels of total protein and albumin semanticscholar.org. These biochemical markers are commonly used to assess hepatocellular damage and liver function. The protective effect was observed to be dose-dependent, indicating that higher administrations of this compound led to a more pronounced normalization of these liver injury indicators against simvastatin-induced hepatotoxicity semanticscholar.org.

Table 2: Attenuation of Liver Injury Biomarkers by this compound in Animal Models

| Biomarker | Effect of this compound | Reference |

| AST (GOT) | Suppressed/Normalized | semanticscholar.org |

| ALT (GPT) | Suppressed/Normalized | semanticscholar.org |

| Cholesterol | Suppressed/Normalized | semanticscholar.org |

| Urea | Suppressed/Normalized | semanticscholar.org |

| Total Protein | Elevated/Normalized | semanticscholar.org |

| Albumin | Elevated/Normalized | semanticscholar.org |

Histopathological examinations of liver tissue from animals treated with this compound have provided further evidence of its hepatoprotective capabilities. In one study, administration of this compound at a dose of 100 mg/kg resulted in the regeneration of hepatocytes around the central vein. The liver architecture showed a return towards near-normalcy, indicating a reversal of drug-induced damage semanticscholar.org. This histological improvement, characterized by the restoration of normal cellular morphology and tissue organization, is a strong indicator of the compound's ability to protect liver cells from injury.

Table 3: Histopathological Findings in Hepatic Tissue Following this compound Treatment

| Observation | Finding | Reference |

| Histological examination of liver tissue (100 mg/kg dose) | Regeneration of hepatocytes around central vein; nearly normal liver architecture | semanticscholar.org |

The hepatoprotective mechanisms of this compound appear to be multifaceted, involving the restoration of antioxidant defense systems and the mitigation of oxidative stress semanticscholar.org. By restoring the activity of enzymes like CAT, SOD, and GSH, and by inhibiting LPO, this compound likely protects hepatocytes from damage caused by reactive oxygen species semanticscholar.orgmdpi.comresearchgate.net. While specific signaling pathways directly linked to this compound are not extensively detailed in the provided search results, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a well-established mechanism for compounds exhibiting both antioxidant and hepatoprotective effects frontiersin.orgmdpi.com. This pathway plays a critical role in regulating the cellular defense against oxidative stress and inflammation, thereby protecting liver cells.

Investigations into Beta-Secretase 1 (BACE1) Inhibition

Research into the potential of Corydalis cava alkaloids as inhibitors of Beta-Secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease pathogenesis, has been conducted researchgate.netnih.govcsic.es. These studies have identified certain alkaloids, such as (-)-corycavamine and (+)-corynoline, as potent BACE1 inhibitors in the micromolar range researchgate.netnih.govcsic.es. While this compound is listed among the Corydalis cava alkaloids investigated in these studies nih.govcsic.es, the specific inhibitory activity or lack thereof for this compound itself is not detailed in the provided search results. The focus of these investigations was primarily on identifying other active compounds within the Corydalis genus for their potential in Alzheimer's disease therapy researchgate.netnih.govcsic.es.

Exploration of Neuroprotective Pathways beyond Cholinesterase Inhibition

While cholinesterase inhibition is a known mechanism for some neuroprotective agents, research is also exploring other pathways through which compounds like this compound might exert beneficial effects on the nervous system. The genus Corydalis is recognized as a rich source of isoquinoline (B145761) alkaloids with diverse biological properties, including potential neuroprotective actions relevant to neurodegenerative diseases researchgate.netresearchgate.net.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system (CNS) disorders. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro model designed to assess the passive diffusion of molecules across a lipid membrane, mimicking the BBB evotec.comfrontiersin.orgresearchgate.net. This high-throughput assay provides an initial screening method to predict a compound's potential to penetrate the brain frontiersin.orgresearchgate.netpion-inc.com. While this compound has been noted in the context of BBB penetration in scientific databases nlk.cz, specific in vitro data from PAMPA assays detailing its permeability coefficients or detailed findings are not extensively detailed in the provided literature. Studies utilizing PAMPA-BBB models have shown a significant correlation, approximately 77%, between in vitro results and in vivo brain permeation data in rodents, highlighting the assay's predictive value for CNS drug candidates frontiersin.orgpion-inc.com.

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by complex pathological processes, including the accumulation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs) scienceopen.commdpi.commdpi.comnih.gov. Preclinical research indicates that compounds from the Corydalis genus possess potential anti-AD activities researchgate.net. While general mechanisms of neuroprotection involve reducing Aβ peptide and tau protein levels, and modulating signaling pathways, specific preclinical data directly linking this compound to the modulation of these neurodegenerative markers (e.g., Aβ plaque formation, tau phosphorylation) were not detailed in the provided search results. However, the broader class of isoquinoline alkaloids found in Corydalis species has been associated with neuroprotective potential, suggesting avenues for further investigation into this compound's role in this area researchgate.netmdpi.com.

Other Investigated Biological Activities in Preclinical Settings (e.g., anti-inflammatory, antimicrobial effects where specific to this compound)

The Corydalis genus is a well-established source of isoquinoline alkaloids exhibiting a variety of biological activities in preclinical studies researchgate.netresearchgate.netdokumen.pub. These activities have been reported to include anti-inflammatory and antimicrobial effects. For instance, certain alkaloids within this genus have demonstrated potency in modulating inflammatory responses researchgate.net. While the genus is broadly recognized for these properties, specific preclinical findings detailing the anti-inflammatory or antimicrobial activities of this compound itself were not explicitly provided in the reviewed literature.

Compound List

Amyloid beta (Aβ) peptide

Canadine

Corydalmine

this compound

Corydaline

Dehydrocorydaline

Epigallocatechin gallate (EGCG)

Exenatide

Glucagon-like peptide-1 (GLP-1)

Liraglutide

Lithium salts

Minocycline

Nilotinib

Palmatine

Rifampin

Saracatinib

Semaglutide

Tau protein

Tideglusib

Withaferin A

Withanolides

Cefiderocol (FDC)

Ceftazidime-avibactam (CZA)

Ceftolozane-tazobactam (C/T)

Cordycepin

Darobactins B (DAR B)

Darobactins B9 (DAR B9)

Apollipoprotein E (apoE)

Vi. Structure Activity Relationship Sar Studies of Corycavidine and Its Analogs

Identification of Key Structural Features for Biological Activity

One area of significant interest is the anticholinesterase activity of these alkaloids. A study investigating the cholinesterase inhibitory potential of compounds isolated from Corydalis cava identified (±)-corycavidine as an effective inhibitor of butyrylcholinesterase (BuChE), exhibiting a half-maximal inhibitory concentration (IC50) of 46.2 ± 2.4 µM. researchgate.net This finding suggests that the core protopine (B1679745) scaffold of corycavidine is a key contributor to its interaction with this enzyme.

The anti-inflammatory and analgesic properties, commonly observed in protopine alkaloids, are also believed to be influenced by the substitution pattern on the aromatic rings. The presence and position of methoxy (B1213986) and methylenedioxy groups on the A and D rings of the protopine skeleton can significantly impact the compound's interaction with biological targets involved in inflammation and pain signaling pathways.

To further elucidate the SAR of this compound, a hypothetical data table based on potential modifications and their expected impact on a given biological activity, such as butyrylcholinesterase inhibition, is presented below. This table is illustrative and aims to guide future research in this area.

| Compound/Analog | Modification from this compound | Predicted Butyrylcholinesterase Inhibitory Activity (IC50) |

| This compound | - | 46.2 µM |

| Analog A | Demethylation of one methoxy group | Potentially increased or decreased |

| Analog B | Opening of the methylenedioxy ring | Likely decreased |

| Analog C | N-oxide formation | Likely decreased |

| Analog D | Introduction of a hydroxyl group | Potentially increased |

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological activity of natural products, as the three-dimensional arrangement of atoms dictates the molecule's ability to interact with specific biological targets. mhmedical.com this compound possesses a chiral center, and therefore, its enantiomers can exhibit different biological activities.

While specific studies focusing solely on the stereoselective activity of this compound enantiomers are limited, the broader understanding of alkaloid pharmacology strongly suggests that the stereochemistry at the chiral carbon is critical. The differential binding of enantiomers to receptors and enzymes is a well-established principle in pharmacology. For instance, in the case of other isoquinoline (B145761) alkaloids, it has been demonstrated that one enantiomer is often significantly more potent than the other for a particular biological effect.

| Enantiomer | Biological Activity (e.g., Receptor Binding Affinity) |

| (+)-Analog | Higher Affinity |

| (-)-Analog | Lower Affinity |

Comparative SAR with Related Protopine and Isoquinoline Alkaloids

A comparative analysis of the SAR of this compound with other protopine and isoquinoline alkaloids provides a broader context for understanding its biological properties. Protopine, the parent compound of this subclass, and other related alkaloids like allocryptopine, share the characteristic ten-membered ring containing a tertiary amine and a carbonyl group.

The anti-inflammatory and analgesic effects observed in protopine alkaloids are generally attributed to their ability to modulate various signaling pathways involved in inflammation and pain. nih.govmdpi.com The subtle structural differences between these alkaloids, such as the number and position of methoxy and methylenedioxy groups, can lead to variations in their potency and selectivity. For example, the substitution pattern on the aromatic rings can influence the lipophilicity of the molecule, affecting its ability to cross cell membranes and reach its target.

When compared to other classes of isoquinoline alkaloids, such as the protoberberines (e.g., berberine), significant structural differences lead to distinct pharmacological profiles. Protoberberines possess a rigid, planar tetracyclic ring system with a quaternary nitrogen atom, which contributes to their well-documented antimicrobial and anticancer activities. elsevierpure.com In contrast, the more flexible ten-membered ring and tertiary amine of protopine alkaloids like this compound are associated with a different spectrum of biological activities, including their effects on the central nervous system and inflammatory processes.

The table below provides a comparative overview of the key structural features and primary biological activities of this compound, a related protopine alkaloid, and a representative protoberberine alkaloid.

| Alkaloid | Class | Key Structural Features | Primary Biological Activities |

| This compound | Protopine | Ten-membered ring, tertiary amine, carbonyl group, specific methoxy and methylenedioxy substitutions | Butyrylcholinesterase inhibition, potential anti-inflammatory and analgesic |

| Protopine | Protopine | Ten-membered ring, tertiary amine, carbonyl group | Anti-inflammatory, analgesic, antimicrobial |

| Berberine (B55584) | Protoberberine | Rigid planar tetracyclic system, quaternary nitrogen | Antimicrobial, anticancer, anti-inflammatory |

Vii. Analytical Methodologies for Research of Corycavidine

Extraction and Isolation Techniques from Botanical Sources

The initial phase of Corycavidine research involves its efficient extraction from plant matrices and subsequent isolation from complex mixtures. This process typically utilizes a combination of solvent extraction and chromatographic separation techniques.

Solvent Extraction Methods

Solvent extraction is a fundamental step for liberating alkaloids, including this compound, from plant tissues. The selection of an appropriate solvent is guided by the polarity of the target compound and the nature of the plant material. Common solvents employed in alkaloid extraction include:

Alcohols (Ethanol, Methanol): These polar solvents are frequently used for alkaloid extraction, as they effectively dissolve both free alkaloid bases and their salts smolecule.comwikipedia.org. Methanol, in particular, is recognized for its high extraction efficiency for a wide range of polar compounds mdpi.com.

Aqueous Acidic Solutions: Alkaloids, often present as salts within plants, can be efficiently extracted using weak acidic aqueous solutions, such as dilute sulfuric acid, hydrochloric acid, or acetic acid wikipedia.org. This method facilitates the conversion of organic acid salts of alkaloids into more soluble inorganic acid salts.

Chlorinated Solvents (Chloroform, Dichloromethane): These solvents, often used in conjunction with polar solvents like methanol, are effective for extracting lipophilic alkaloids .

Non-Polar Solvents (Hexane): While less commonly used for direct alkaloid extraction, non-polar solvents are sometimes employed in sequential extraction steps to remove non-polar impurities or in successive fractionation processes mdpi.com.

Research has documented the use of solvent systems with varying polarities, such as successive extraction with hexane, ethanol, and water, for isolating phenolic compounds, a principle applicable to alkaloid extraction mdpi.com. Specifically for this compound, ethanolic extracts derived from Hedyotis corymbosa have been utilized for its isolation semanticscholar.org.

Table 1: Solvent Systems for Extraction and Chromatography of Alkaloids

| Technique | Solvent System | Botanical Source / Target Compound | Reference(s) |

| Extraction | Ethanol | Hedyotis corymbosa / Alkaloids | smolecule.comwikipedia.org |

| Methanol | General Alkaloid Extraction | mdpi.com | |

| Aqueous Acidic Solutions (e.g., 0.1-1% H₂SO₄) | General Alkaloid Extraction | wikipedia.org | |

| Chloroform:Methanol (various ratios) | General Alkaloid Extraction | ||

| Hexane, Ethanol, Water (successive extraction) | Phenolic Compounds (principle applicable) | mdpi.com | |

| Column Chromatography | Chloroform:Methanol:Diethylamine (4:1:2.2) | This compound isolation | semanticscholar.org |

| Chloroform:Methanol (gradient elution) | General Alkaloid Isolation | semanticscholar.org | |

| Preparative TLC | Chloroform:Methanol:Diethylamine (4:1:2.2) | This compound separation | semanticscholar.org |

| Chloroform & Methanol (various ratios) | General TLC Separation | chemistryabc.com |

Chromatographic Separation Techniques (Column Chromatography, Preparative TLC)

Following initial extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds.

Column Chromatography (CC): This technique is a cornerstone for purifying compounds from complex mixtures, including alkaloids isolated from plant extracts wikipedia.orgiipseries.orgcolumn-chromatography.com. It separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase flows through the column iipseries.orgcolumn-chromatography.com. For this compound isolation, specific solvent systems have been reported, such as a mobile phase comprising chloroform:methanol:diethylamine in a ratio of 4:1:2.2 semanticscholar.org. Gradient elution, where the polarity of the mobile phase is gradually increased, is frequently employed to achieve optimal separation of compounds with differing polarities semanticscholar.org.

Preparative Thin-Layer Chromatography (Prep TLC): Prep TLC serves as a valuable method for purifying smaller quantities of compounds, often utilized as a secondary purification step after column chromatography or for initial fractionation of extracts chemistryabc.comsilicycle.comrochester.edusorbtech.comcore.ac.uk. It involves applying a sample to a TLC plate coated with a stationary phase and allowing a mobile phase to migrate up the plate via capillary action, thereby separating the components silicycle.comsorbtech.com. Similar to column chromatography, specific solvent systems, such as chloroform:methanol:diethylamine (4:1:2.2), have been employed in TLC for the separation of compounds including this compound semanticscholar.org. The separated bands containing the target compound are then carefully scraped from the plate for further processing chemistryabc.comrochester.edusorbtech.com.

Quantitative and Qualitative Analysis in Research Samples

Once isolated, this compound requires precise analytical methods for its identification and quantification in various research contexts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible technique widely employed for both qualitative identification and quantitative determination of compounds like this compound in plant extracts and purified samples nih.govresearchgate.netnih.gov. HPLC separates compounds based on their differential interaction with a stationary phase within a column and a mobile phase.

Qualitative Analysis: HPLC enables the identification of this compound by comparing its retention time to that of a known standard under identical chromatographic conditions semanticscholar.org.

Quantitative Analysis: HPLC is utilized to determine the concentration of this compound in samples. For instance, HPLC analysis has been instrumental in quantifying various alkaloids, including protopine (B1679745), in Corydalis species, providing precise concentration data researchgate.net. Specific parameters for HPLC analysis, such as using a C8 column (4.6 x 250 mm, 5 µm) with a mobile phase of 0.05% TFA:acetonitrile (60:40 v/v) and detection at 208 nm, have been reported for related analyses nih.gov.

Table 2: Key Analytical Parameters for this compound and Related Compounds

| Technique | Parameter | Details | Research Context / Target Compound | Reference(s) |

| HPLC | Column | C8 (4.6 x 250 mm, 5 µm) | Coronatine (related analysis) | nih.gov |

| Mobile Phase | 0.05% TFA:Acetonitrile (60:40 v/v) | Coronatine (related analysis) | nih.gov | |

| Detection Wavelength | 208 nm | Coronatine (related analysis) | nih.gov | |

| Use | Qualitative identification (retention time comparison), Quantitative determination of alkaloids | Alkaloids, this compound | semanticscholar.orgresearchgate.netnih.gov | |

| GC-MS | Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Alkaloid Profiling | researchgate.net |

| Carrier Gas | Helium | Alkaloid Profiling | researchgate.net | |

| Ionization Energy | 70 eV | Alkaloid Profiling | researchgate.net | |

| Use | Chemical profiling, identification of volatile/semi-volatile compounds in plant extracts, alkaloid profiling | Plant Extracts, Alkaloids | researchgate.netmdpi.comphytopharmajournal.comresearchgate.net | |

| Bioautography (TLC-based) | Principle | Combines chromatography with biological assay to locate active compounds | Activity-guided fractionation | researchgate.netnih.gov |

| Application | Detection of antimicrobial, enzyme-inhibitory compounds | Plant Extracts | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique employed for the chemical profiling of complex mixtures, including the identification and quantification of volatile and semi-volatile compounds such as alkaloids researchgate.netmdpi.comphytopharmajournal.comresearchgate.net. GC separates compounds based on their boiling points and polarity, while the mass spectrometer provides structural information through fragmentation patterns, enabling identification by comparison with spectral databases mdpi.comphytopharmajournal.com.

GC-MS has been applied to analyze alkaloid profiles in various plant species, offering a comprehensive overview of the compounds present researchgate.net. While direct GC-MS analysis of this compound may depend on its volatility, the technique is invaluable for characterizing alkaloid mixtures from which this compound is isolated or for identifying related compounds present in the extract researchgate.net. Typical GC-MS parameters involve a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), helium as the carrier gas, and electron ionization at 70 eV researchgate.netmdpi.comphytopharmajournal.com.

Bioautographic Assays for Activity-Guided Fractionation

Bioautography is a bioassay-based chromatographic technique that integrates separation and biological activity detection, proving highly effective for activity-guided fractionation researchgate.netnih.gov. In this method, a chromatographic plate (typically TLC) is developed, and subsequently, a biological indicator (e.g., bacteria, fungi, or enzymes) is applied directly to the plate. Zones of inhibition or activity observed on the chromatogram pinpoint the locations of bioactive compounds, thereby facilitating their targeted isolation researchgate.netnih.gov.

Although specific bioautographic assays for this compound are not detailed in the provided search results, the technique is broadly applied to identify compounds with specific pharmacological activities, such as acetylcholinesterase inhibition, within plant extracts researchgate.netresearchgate.net. This approach is crucial for efficiently isolating active constituents from complex natural product mixtures, conserving time and resources by avoiding the isolation of inactive compounds nih.gov.

Development of Advanced Analytical Platforms for this compound Metabolomics (excluding human/clinical samples)

The comprehensive understanding of this compound's metabolic context, including its biosynthesis, degradation, and accumulation within non-human biological systems such as plants, relies heavily on the application of advanced analytical platforms. Metabolomics, which involves the large-scale study of small molecules (metabolites) within an organism or biological sample, is crucial for this endeavor. For compounds like this compound, which are plant-derived alkaloids, sophisticated analytical techniques are employed to profile, identify, and quantify these molecules and their related metabolic intermediates within complex plant matrices.

The primary analytical methodologies utilized in plant metabolomics for alkaloid research include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Nuclear Magnetic Resonance (NMR) Spectroscopy . These techniques, often used in combination, provide high sensitivity, selectivity, and structural elucidation capabilities necessary for dissecting complex metabolic pathways.

Key Analytical Techniques and Their Applications:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique in plant metabolomics due to its ability to separate and detect a vast array of metabolites with high sensitivity and specificity creative-proteomics.commdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netkib.ac.cnresearchgate.netnih.gov. LC-MS/MS is particularly effective for profiling alkaloids, which often have diverse polarities and structures researchgate.netresearchgate.netresearchgate.net. High-resolution mass spectrometry (HRMS) coupled with LC (e.g., UHPLC-HRMS) allows for more accurate mass measurements, aiding in the tentative identification of unknown compounds by determining their elemental composition mdpi.comnih.gov. Tandem mass spectrometry (MS/MS) provides fragmentation data that is critical for structural confirmation and distinguishing between similar compounds researchgate.netresearchgate.netmdpi.comnih.gov. Both untargeted (broad survey) and targeted (specific compound quantification) metabolomic approaches are employed using LC-MS/MS platforms creative-proteomics.commtoz-biolabs.comoup.comresearchgate.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another well-established platform, especially valuable for analyzing volatile compounds or those that can be chemically derivatized to enhance their volatility and thermal stability researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comuniversiteitleiden.nl. For alkaloid analysis, derivatization techniques (e.g., trimethylsilylation) are often used to make less volatile alkaloids amenable to GC-MS analysis, facilitating their identification through mass spectral libraries mdpi.comresearchgate.net. GC-MS offers robust separation and identification capabilities, making it a reliable tool for metabolite profiling researchgate.netresearchgate.netresearchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites. It is highly complementary to MS, offering insights into molecular connectivity, stereochemistry, and even quantitative analysis without the need for extensive sample preparation or derivatization in many cases researchgate.netnih.govmtoz-biolabs.comoup.comresearchgate.netuniversiteitleiden.nlplos.orgthieme-connect.com. 1D 1H NMR can identify and quantify numerous metabolites, while 2D NMR techniques (e.g., COSY, HSQC) are essential for resolving complex spectra and confirming the structures of unknown compounds researchgate.netresearchgate.netmtoz-biolabs.comthieme-connect.com. NMR is particularly useful for metabolite fingerprinting and validating findings from MS-based analyses plos.orgmdpi.com.

Research Findings and Applications in Plant Alkaloid Metabolomics:

Studies focusing on the metabolomics of alkaloid-producing plants, such as various Corydalis species, exemplify the application of these advanced platforms. These investigations aim to unravel the complex biosynthetic pathways of alkaloids, identify key enzymes, and understand their accumulation patterns. For instance, research on Corydalis yanhusuo has employed widely targeted metabolomics and transcriptomics to construct the biosynthetic pathways of benzylisoquinoline alkaloids (BIAs), which include protoberberine and aporphine (B1220529) types oup.complos.orgresearchgate.netnih.gov. Such studies have successfully identified hundreds of metabolites, including a significant number of alkaloids, providing a foundation for understanding the metabolic landscape of these compounds plos.orgresearchgate.netnih.gov.

By integrating data from multiple analytical platforms, researchers can achieve a more comprehensive understanding of the plant metabolome. For example, a multi-platform approach combining NMR, LC-MS/MS, and GC-MS has been used to identify a diverse range of alkaloids in Corydalis species, with some compounds being reported for the first time in specific species researchgate.netresearchgate.net. These integrated approaches allow for the characterization of metabolite profiles, the identification of marker compounds for quality control, and the discovery of novel bioactive molecules mdpi.comresearchgate.netnih.govkib.ac.cnnih.gov.

The combination of metabolomic data with transcriptomic and genomic information further enhances the ability to identify genes involved in specific biosynthetic pathways. By correlating gene expression patterns with metabolite accumulation, researchers can pinpoint enzymes responsible for key steps in alkaloid synthesis, such as those leading to the formation of protoberberine alkaloids like this compound oup.complos.orgresearchgate.netnih.gov.

Data Table: Representative Alkaloid Classes and Compounds Identified in Plant Metabolomics Studies

Viii. Future Research Directions and Applications in Basic Science

Elucidation of Additional Molecular Targets and Signaling Pathways

A critical area for future research is the comprehensive identification of corycavidine's molecular targets and the signaling pathways it modulates. Current understanding of its cellular mechanisms is limited, necessitating detailed investigations to map its interactions within biological systems. Identifying specific proteins, enzymes, or receptors that this compound binds to will provide a foundational understanding of its biological effects.

Research should focus on employing advanced proteomic and transcriptomic techniques to uncover novel interactions. For example, studies could investigate this compound's impact on key signaling cascades implicated in cellular processes such as proliferation, apoptosis, and inflammation. Understanding how this compound influences pathways like PI3K/Akt or MAPK, which are frequently modulated by bioactive compounds in various disease contexts, could reveal new therapeutic potentials nih.govmdpi.comoatext.commdpi.comfrontiersin.org. Furthermore, exploring its effects on neurotransmitter systems, as suggested by general research on Corydalis species, could also be a fruitful direction neocities.org.

Investigation of Synergistic Effects with Other Phytochemicals or Research Compounds

The potential for this compound to exhibit synergistic effects when combined with other phytochemicals or research compounds represents a promising area for future investigation smolecule.comfrontiersin.orgnih.govnih.govresearchgate.netclasado.commdpi.com. Synergistic interactions could lead to enhanced efficacy, reduced dosages, and potentially mitigated side effects, making such combinations attractive for further drug development.

Future studies should systematically screen combinations of this compound with other known bioactive compounds, including other alkaloids from Corydalis species or well-characterized phytochemicals like quercetin (B1663063) or curcumin (B1669340) mdpi.comphcogres.comsemanticscholar.orgnih.gov. These investigations could employ high-throughput screening methods to identify optimal synergistic ratios and combinations. Research should aim to elucidate the underlying mechanisms of these synergistic effects, which may involve targeting multiple pathways or enhancing the bioavailability or stability of the interacting compounds.

Q & A

Q. What are the primary methods for isolating and identifying Corycavidine from plant material?

- Methodological Answer : this compound can be isolated via solvent extraction (e.g., ethanol or methanol) followed by column chromatography for preliminary purification. High-performance liquid chromatography (HPLC) is recommended for final isolation. Structural confirmation requires spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify methoxy, methylenedioxy, and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peaks).

- Comparative Analysis : Cross-reference spectral data with published literature for protopine alkaloids .

Q. How can spectroscopic techniques differentiate this compound from structurally similar alkaloids like Corycavamine?

- Methodological Answer : Key distinctions lie in substituent patterns:

- NMR : Compare methoxy (δ 3.2–3.8 ppm) and methylenedioxy (δ 5.9–6.1 ppm) group signals. This compound’s additional methoxy group will produce distinct splitting patterns .

- IR Spectroscopy : Analyze carbonyl (C=O) and amine (N-H) stretching frequencies, which vary based on substituent electronic effects.

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements of substituents .

Q. What are the foundational protocols for testing this compound’s preliminary pharmacological activity?

- Methodological Answer : Use in vitro assays to screen for bioactivity:

- Enzyme Inhibition : Test against targets like acetylcholinesterase or monoamine oxidase using spectrophotometric methods.

- Cell-Based Assays : Assess cytotoxicity (e.g., MTT assay) in cancer or neuronal cell lines.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Conduct a systematic review with bias mitigation:

- Literature Synthesis : Use PRISMA guidelines to identify studies, exclude low-quality data (e.g., small sample sizes, lack of controls) .

- Meta-Analysis : Pool data using fixed/random-effects models to quantify heterogeneity (I² statistic). Adjust for confounding variables (e.g., extraction methods, solvent polarity) .

- Experimental Replication : Validate disputed findings under standardized conditions (e.g., identical cell lines, purity >95%) .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

- Methodological Answer : Apply retrosynthetic analysis and process optimization:

- Key Steps : Oxidative ring fission of protoberberine precursors (e.g., stereoselective N-methylation) .

- Catalyst Screening : Test palladium or enzyme catalysts for critical bond-forming steps.

- Design of Experiments (DOE) : Use factorial designs to optimize reaction parameters (temperature, solvent polarity, stoichiometry) .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or supercritical CO₂ .

Q. How can advanced computational models elucidate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Combine in silico and experimental validation:

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like dopamine receptors or ion channels.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability.

- QSAR Studies : Corstitute substituent effects (e.g., methoxy position) with bioactivity using multivariate regression .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Use non-linear regression models:

Q. How should researchers address variability in this compound’s bioavailability across different experimental models?

- Methodological Answer : Standardize pharmacokinetic protocols:

- Bioanalytical Validation : Use LC-MS/MS to quantify plasma/tissue concentrations with internal standards (e.g., deuterated analogs).

- Species-Specific Adjustments : Account for metabolic differences (e.g., cytochrome P450 isoforms in rodents vs. primates).

- Compartmental Modeling : Apply PKSim or similar software to predict absorption/distribution .

Structural and Synthetic Challenges

Q. What experimental and computational techniques validate this compound’s stereochemistry?

- Methodological Answer : Combine chiral resolution and computational validation:

- Chiral HPLC : Use amylose or cellulose-based columns to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra .

- X-ray Diffraction : Resolve absolute configuration via single-crystal analysis .

Q. How can researchers design analogues of this compound to enhance target selectivity?

- Methodological Answer :

Utilize structure-activity relationship (SAR) frameworks: - Fragment-Based Design : Replace methoxy groups with bioisosteres (e.g., trifluoromethyl).

- Click Chemistry : Introduce triazole or spirocyclic moieties via copper-catalyzed cycloaddition.

- In Vivo Screening : Prioritize analogues with improved LogP values (1–3) for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.